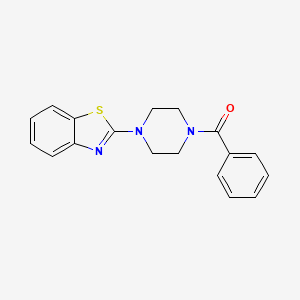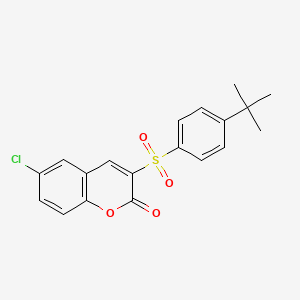
3-(4-tert-butylbenzenesulfonyl)-6-chloro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-Butylbenzenesulfonyl)-6-chloro-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones It is characterized by the presence of a chromenone core substituted with a 4-tert-butylbenzenesulfonyl group and a chlorine atom
Vorbereitungsmethoden
The synthesis of 3-(4-tert-butylbenzenesulfonyl)-6-chloro-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the 4-tert-Butylbenzenesulfonyl Group: This step involves the sulfonylation of the chromenone core using 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
3-(4-tert-Butylbenzenesulfonyl)-6-chloro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced chromenone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the sulfonyl group. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(4-tert-Butylbenzenesulfonyl)-6-chloro-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(4-tert-butylbenzenesulfonyl)-6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
3-(4-tert-Butylbenzenesulfonyl)-6-chloro-2H-chromen-2-one can be compared with other similar compounds, such as:
4-tert-Butylbenzenesulfonyl chloride: This compound is used as a reagent in the synthesis of sulfonyl derivatives and has similar chemical reactivity.
6-Chloro-2H-chromen-2-one: This compound shares the chromenone core and chlorine substitution but lacks the 4-tert-butylbenzenesulfonyl group, resulting in different chemical and biological properties.
4-tert-Butylbenzenesulfonic acid: This compound is structurally related but lacks the chromenone core, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-6-chlorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4S/c1-19(2,3)13-4-7-15(8-5-13)25(22,23)17-11-12-10-14(20)6-9-16(12)24-18(17)21/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARXVNZUEGJPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2887933.png)
![3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2887937.png)
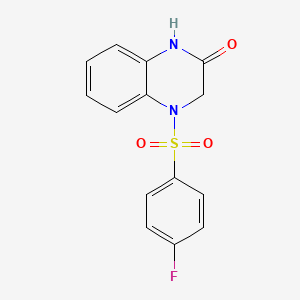
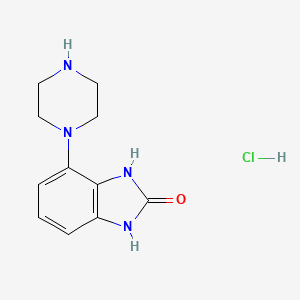
![[(2,5-Dimethoxyphenyl)carbamoyl]methyl furan-3-carboxylate](/img/structure/B2887945.png)
![4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2887946.png)
![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2887947.png)
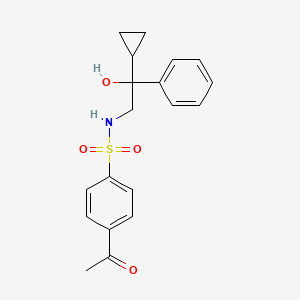
![5-(2-chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2887949.png)
![2-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide](/img/structure/B2887951.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2887953.png)
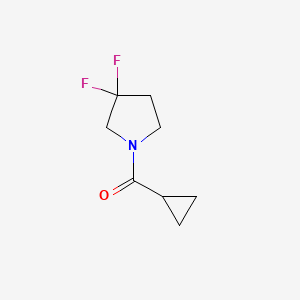
![N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2887955.png)
